PZ-Pro-OH

描述

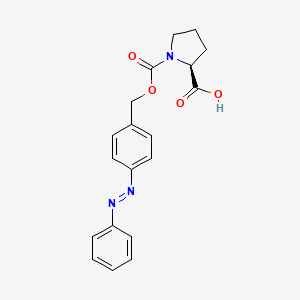

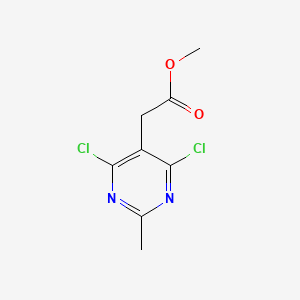

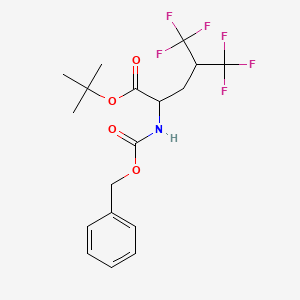

“PZ-Pro-OH” is a compound that has recently attracted attention in various fields of research and industry. It is used as a chromogenic substrate for the assay of collagenase and thimet oligopeptidase . Enzymatic cleavage yields Pz-Pro-Leu-OH (or Pz-Pro-OH) .

Chemical Reactions Analysis

“PZ-Pro-OH” is involved in enzymatic reactions where it serves as a substrate for collagenase and thimet oligopeptidase . The product of this enzymatic cleavage can be monitored by analytical HPLC .科学研究应用

内分泌干扰和生殖影响

丙环唑 (PZ),一种咪唑类杀菌剂,表现出多种内分泌活性。它充当雄激素受体拮抗剂,并通过 P450 调节抑制类固醇合成。研究表明,PZ 会影响性分化,特别是在妊娠期间接触 PZ 的大鼠雄性后代中。研究结果表明,由于接触 PZ 而导致性分化中的抗雄激素改变 (Noriega、Ostby、Lambright、Wilson 和 Gray,2005)。

环境应用

PZ 已被探索用于环境应用,例如从水中去除重金属。一项研究利用锂硅粉废料生产 NaP 沸石 (PZ),该沸石显示出从水溶液中去除 Cu(II) 的巨大潜力。这项研究表明 PZ 在环保且经济高效的水净化工艺中的可行性 (蒲晓琴、姚、杨、姜和姜,2020)。

大气化学和碳捕获

哌嗪 (PZ) 被认为是碳捕获的有效溶剂。对 OH 自由基对 PZ 的大气氧化研究表明形成致癌化合物的可能性低,表明其在碳捕获技术中使用相对安全。该研究提供了对 PZ 在大气处理中的反应动力学和环境影响的见解 (Onel、Dryden、Blitz 和 Seakins,2014)。

生物医学应用

在生物医学领域,蛋白质 Z (PZ) 与体内其他元素的相互作用一直是人们关注的主题。例如,一项关于循环蛋白质 Z 浓度和 PROZ 基因变异的研究强调了它们与年轻和中年成人脑梗死的关系。这表明 PZ 在血栓形成疾病中可能发挥作用,并且在神经系统健康中具有重要意义 (张、塞加尔、莱弗、西尔弗斯坦、格伯、德弗勒和凯泽,2016)。

作用机制

Target of Action

PZ-Pro-OH is a chromogenic substrate used for the assay of collagenase and thimet oligopeptidase . These enzymes, also known as Pz-peptidase, metalloendopeptidase 24.15, and collagenase-like peptidase, are the primary targets of PZ-Pro-OH . Collagenase plays a crucial role in the breakdown of collagen in the extracellular matrix, which is essential for tissue remodeling and wound healing. Thimet oligopeptidase is involved in the metabolism of intracellular peptides.

Mode of Action

The interaction of PZ-Pro-OH with its targets involves enzymatic cleavage. The cleavage yields Pz-Pro-Leu-OH (or Pz-Pro-OH), and this process can be monitored by analytical HPLC . This interaction results in changes that can be detected and measured, providing a means to assay the activity of the target enzymes.

属性

IUPAC Name |

(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZPSHULEFQAGI-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PZ-Pro-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)

![Imidazo[1,2-a]pyridine, 2-methyl-7-(trifluoromethyl)-](/img/structure/B3102667.png)

![1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole](/img/structure/B3102737.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)